molecular formula C8H18ClNO B11911924 2-(2-Methylpiperidin-4-yl)ethanol hydrochloride

2-(2-Methylpiperidin-4-yl)ethanol hydrochloride

Cat. No.: B11911924
M. Wt: 179.69 g/mol
InChI Key: LAQRYMLYWGKHCC-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-4-yl)ethanol hydrochloride is a piperidine derivative featuring a 2-methylpiperidine core substituted with an ethanol group at the 4-position, followed by hydrochloride salt formation.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-(2-methylpiperidin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7-6-8(3-5-10)2-4-9-7;/h7-10H,2-6H2,1H3;1H

InChI Key

LAQRYMLYWGKHCC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)CCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-4-yl)ethanol hydrochloride typically involves the reaction of 2-methylpiperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:

    Raw Material Preparation: Purification of 2-methylpiperidine and ethylene oxide.

    Reaction: Controlled addition of ethylene oxide to 2-methylpiperidine in the presence of a catalyst.

    Purification: Crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(2-Methylpiperidin-4-yl)ethanol hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties based on the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Structural Similarity Key Applications/Notes
2-(2-Methylpiperidin-4-yl)ethanol hydrochloride Not explicitly listed C₈H₁₈ClNO ~195.7 (calculated) Ethanol at 4-position Reference compound Hypothesized as a chiral pharmaceutical intermediate
(2-Methylpiperidin-4-yl)methanol hydrochloride 1554168-27-2 C₇H₁₆ClNO 181.66 Methanol at 4-position 0.97 (vs. ethanol analog) Used in asymmetric synthesis
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 1126-09-6 C₉H₁₈ClNO₂ 207.7 Ethyl acetate at 4-position 0.97 Ester prodrug candidate
Methyl 2-(piperidin-4-yl)acetate hydrochloride 169458-04-2 C₈H₁₆ClNO₂ 193.67 Methyl acetate at 4-position 0.92 Preclinical pharmacokinetic studies
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride 2305078-79-7 C₁₁H₂₃ClN₂O₂ 250.76 tert-Butyl carbamate 0.85 Peptide coupling reagent

Structural and Functional Differences

  • Bioactivity: Ethyl/methyl esters (e.g., Ethyl 2-(piperidin-4-yl)acetate hydrochloride) are often used as prodrugs due to their hydrolytic stability and controlled release profiles, whereas alcohol derivatives like the methanol analog may act as direct pharmacophores .
  • Stereochemical Impact: Enantiomers such as rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride () highlight the importance of chirality in receptor binding, suggesting similar stereospecific effects for the ethanol derivative .

Commercial Availability

  • Custom synthesis via companies like American Elements () or AccelaChemBio () may be required .

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